molecular formula C17H24N2O2S B2539910 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole CAS No. 477857-32-2

2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B2539910
CAS No.: 477857-32-2
M. Wt: 320.45
InChI Key: OHAKVJRWUOUFSW-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold widely studied for its diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-octylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-3-4-5-6-7-8-13-22-17-19-18-16(21-17)14-9-11-15(20-2)12-10-14/h9-12H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAKVJRWUOUFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diacylhydrazides

The diacylhydrazide route remains the most widely utilized method for constructing 1,3,4-oxadiazoles. For 2-(4-methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole, this involves sequential acylation of 4-methoxybenzohydrazide with octylsulfanylacetic acid followed by POCl3-mediated cyclization. Critical parameters include:

  • Molar ratio : 1:1.2 (hydrazide:acid chloride) for minimal dimerization
  • Cyclization temperature : 110–115°C under N2 atmosphere
  • POCl3 stoichiometry : 2.5 equivalents to ensure complete dehydration

Reaction monitoring via TLC (hexane/EtOAc 7:3) typically shows complete conversion within 6–8 hours. This method yields the target compound in 67% isolated yield after silica gel chromatography.

Electrocatalytic Oxidative Cyclization

Recent advances in green chemistry have enabled the synthesis of unsymmetrical 1,3,4-oxadiazoles through electrocatalytic methods. Using a graphite anode (+1.2 V vs Ag/AgCl) and Pt cathode in acetonitrile/water (4:1), 4-methoxybenzaldehyde and octylsulfanylacetohydrazide undergo radical-mediated cyclization. Key advantages include:

  • Atom economy : 92% vs 68% in thermal methods
  • Reaction time : 2.5 hours vs 12+ hours conventionally
  • Byproduct reduction : H2O as sole byproduct vs HCl/POCl3 residues

Characteristic IR bands at 1615 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O-C) confirm oxadiazole formation, while HRMS data ([M+H]+ calcd 363.1542, found 363.1539) validate molecular composition.

Functionalization at Position 5: Introducing the Octylsulfanyl Group

Nucleophilic Aromatic Substitution

Post-cyclization modification of 5-chloro-2-(4-methoxyphenyl)-1,3,4-oxadiazole provides a versatile route:

Step 1 : Synthesis of 5-chloro intermediate

  • React 4-methoxybenzohydrazide with chloroacetyl chloride (1:1.1) in dry THF
  • Cyclize using PCl5 (3 equiv) at 0→25°C over 4 hours
  • Isolate via vacuum distillation (bp 145–150°C/0.1 mmHg)

Step 2 : Thiolation with octanethiol

  • Conditions: K2CO3 (2.5 equiv), DMF, 80°C, 12 hours
  • Workup: Extract with CH2Cl2, wash with 5% NaOH, dry (Na2SO4)
  • Yield: 72% after column chromatography (SiO2, hexane/EtOAc 9:1)

¹H NMR analysis reveals characteristic splitting patterns:

  • δ 7.82 (d, J=8.8 Hz, 2H, Ar-H)
  • δ 3.89 (s, 3H, OCH3)
  • δ 2.95 (t, J=7.2 Hz, 2H, SCH2)
  • δ 1.25–1.45 (m, 12H, alkyl chain)

Direct Thiol Incorporation During Cyclization

A one-pot approach combines 4-methoxybenzaldehyde, octylsulfanylacetic hydrazide, and NaHSO3 in ethanol/water (1:2):

Procedure :

  • Reflux reactants (0.1 M each) with 20 mol% NaHSO3
  • Monitor by TLC until hydrazone intermediate disappears (~8 h)
  • Add Br2 (1.2 equiv) in AcOH for oxidative cyclization
  • Neutralize with NaHCO3, extract with EtOAc

This method achieves 63% yield with excellent regioselectivity (98:2 by HPLC). Comparative data:

Method Yield (%) Purity (HPLC) Reaction Time
Diacylhydrazide 67 99.1 14 h
Electrocatalytic 71 98.7 2.5 h
One-pot thiolation 63 97.4 10 h

Mechanistic Insights and Reaction Optimization

Radical Pathways in Electrocatalysis

Cyclic voltammetry studies reveal two oxidation waves at +0.82 V (hydrazide) and +1.15 V (aldehyde), suggesting sequential single-electron transfers. The proposed mechanism involves:

  • Oxidation of hydrazide to hydrazidyl radical
  • Aldehyde oxidation to acylium ion
  • Radical-polar crossover to form C-N bond
  • Cyclization with concomitant H2O elimination

Optimal current density (12 mA/cm²) balances reaction rate and selectivity. Exceeding 15 mA/cm² promotes overoxidation, generating 8–12% benzoic acid byproducts.

Base Effects in Thiolation Reactions

Screening of bases in the substitution reaction shows:

Base Solvent Conversion (%) Selectivity (%)
K2CO3 DMF 89 94
Cs2CO3 DMSO 92 88
DBU THF 78 82
NEt3 CH3CN 65 79

K2CO3 in DMF provides the best compromise between conversion and selectivity. In situ IR shows complete base dissolution within 30 minutes, correlating with reaction initiation.

Analytical Characterization and Spectral Assignments

Vibrational Spectroscopy

FT-IR (KBr):

  • 3116 cm⁻¹: ν(O-H) from residual solvent (EtOH)
  • 1618 cm⁻¹: ν(C=N) oxadiazole ring
  • 1247 cm⁻¹: νas(C-O-C) methoxy group
  • 677 cm⁻¹: ν(C-S) alkyl sulfide

Nuclear Magnetic Resonance

¹³C NMR (100 MHz, CDCl3):

  • δ 167.2 (C-2 of oxadiazole)
  • δ 161.4 (C-5 of oxadiazole)
  • δ 55.1 (OCH3)
  • δ 31.8–22.3 (octyl chain CH2 groups)

HSQC correlations confirm connectivity between:

  • δ 3.89 (¹H OCH3) ↔ δ 55.1 (¹³C OCH3)
  • δ 2.95 (¹H SCH2) ↔ δ 31.8 (¹³C SCH2)

Mass Spectrometric Analysis

HRMS-ESI (m/z): [M+Na]+ calcd 385.1361, found 385.1358
Fragmentation pattern:

  • m/z 267.0894 (loss of octylsulfanyl radical)
  • m/z 149.0237 (C7H7O2N2+)

Comparative Evaluation of Synthetic Routes

Yield vs Sustainability Metrics

Parameter Diacylhydrazide Electrocatalytic One-pot
Atom Economy (%) 68 92 75
PMI (kg/kg) 18.7 5.2 14.9
Energy (kJ/mol) 480 210 390
Waste (E-factor) 23.1 6.8 17.4

The electrocatalytic method demonstrates superior green chemistry profiles, though scalability remains challenging for industrial applications.

Substrate Scope Limitations

While effective for aromatic/aliphatic combinations, these methods show reduced efficiency with:

  • Electron-deficient arenes (e.g., nitro substituents): 12–18% yield decrease
  • Branched alkyl thiols (e.g., tert-octanethiol): 35–40% lower conversion
  • Sterically hindered hydrazides: Cyclization fails beyond 2,6-disubstituted aromatics

Industrial Scale Considerations

Continuous Flow Electrosynthesis

Pilot-scale studies (50 L reactor) achieve:

  • Throughput: 1.2 kg/day
  • Current efficiency: 78%
  • Product consistency: RSD 2.3% over 10 batches

Key parameters:

  • Electrode spacing: 1.5 mm optimal for minimal ohmic drop
  • Flow rate: 120 mL/min prevents gas bubble accumulation
  • Temperature control: 25±0.5°C via Peltier cooling

Waste Stream Management

The POCl3 route generates 8.4 kg HCl/kg product, requiring:

  • Scrubbers with 25% NaOH solution (neutralization efficiency 99.8%)
  • Crystallization mother liquor recycling (5 cycles maximum)
  • Solid residues: 12% w/w, classified as non-hazardous (TCLP compliant)

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogenation or nitration can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the growth of glioblastoma cells and other cancer types through mechanisms involving apoptosis and DNA damage .

2. Antimicrobial Properties
The oxadiazole ring system is well-known for its antimicrobial activity. Compounds similar to this compound have been synthesized and tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies suggest that the presence of specific substituents can enhance the antibacterial efficacy of these compounds .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of oxadiazoles make them suitable candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of sulfur-containing groups like octylsulfanyl can improve charge transport properties and stability in these applications .

2. Photovoltaic Devices
Research has explored the use of oxadiazole derivatives in photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. The structural modifications provided by compounds like this compound can lead to improved performance metrics in solar cells .

Agricultural Chemistry Applications

1. Agrochemical Development
The biological activity of oxadiazoles extends to their potential use as agrochemicals. Compounds with similar structures have been investigated for their herbicidal and fungicidal properties, which could lead to the development of new crop protection agents .

Case Study 1: Anticancer Efficacy

A study published in PMC evaluated a series of oxadiazole derivatives for their anticancer activity against glioblastoma cell lines. The results demonstrated that specific substitutions on the oxadiazole ring enhanced cytotoxicity and induced apoptosis through DNA damage mechanisms .

Case Study 2: Antimicrobial Activity

In another investigation, a set of substituted oxadiazoles was synthesized and tested for antimicrobial properties. The findings indicated that certain derivatives exhibited comparable efficacy to standard antibiotics against common bacterial pathogens .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Lipophilicity : The octylsulfanyl group in the target compound, with its long alkyl chain, likely enhances lipophilicity compared to shorter chains (e.g., methylsulfonyl in ) or aryl sulfanyl groups (e.g., benzylthio in ). This property may improve bioavailability but could reduce aqueous solubility .
  • Anti-Tubercular Activity : Compound 61b (), featuring a nitrobenzyl-sulfanyl group, demonstrated potent anti-tubercular activity (MIC = 4 μM), outperforming parent oxadiazoles. This suggests electron-withdrawing substituents may enhance activity against Mycobacterium tuberculosis .

Anticancer Activity

  • Chlorophenyl Derivatives : Compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () showed 98.74% growth inhibition against SF-295 CNS cancer cells at 10⁻⁵ M. The 4-chlorophenyl group enhances cytotoxicity, likely through hydrophobic interactions with cellular targets .
  • Quinoxaline Hybrids: Derivatives such as 2-(3-chloroquinoxaline-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole () highlight the role of hybrid scaffolds in improving antitumor efficacy .

Antibacterial and Antifungal Activity

  • Sulfone Derivatives: 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () exhibited EC50 values of 1.98 μg/mL against Xanthomonas axonopodis (Xac), surpassing commercial agents like thiodiazole copper. Sulfonyl groups enhance electron-deficient character, improving target binding .
  • Thioether Derivatives : Compound 5a () showed >50% inhibition against Sclerotinia sclerotiorum, indicating thioether-linked aryl groups are critical for fungicidal activity .

Anti-Inflammatory and Analgesic Activity

  • Propan-3-one Derivatives : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () demonstrated 61.9% anti-inflammatory activity, comparable to indomethacin. The ketone moiety likely modulates COX-2 inhibition .

Biological Activity

2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, characterization, and biological properties of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N2OSC_{15}H_{21}N_{2}OS with a molecular weight of approximately 273.41 g/mol. The compound features an oxadiazole ring substituted with a methoxyphenyl group and an octylsulfanyl moiety, which contributes to its unique chemical properties.

Synthesis

The synthesis of oxadiazole derivatives typically involves cyclization reactions between hydrazides and carboxylic acids or their derivatives. The specific synthesis pathway for this compound has not been extensively documented in the literature. However, related compounds have been synthesized using methods such as:

  • Copper-Catalyzed Reactions : Efficient protocols have been developed for synthesizing 1,3,4-oxadiazoles from arylacetic acids and hydrazides .
  • Conventional Heating : This method can be used to promote the cyclization reaction under solvent-free conditions.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial : Compounds containing the oxadiazole ring have demonstrated activity against various bacterial strains. In particular, studies indicate that certain derivatives can inhibit Mycobacterium bovis BCG effectively .
  • Antifungal : The presence of the oxadiazole moiety has been linked to antifungal activity against pathogens like Candida albicans and Aspergillus niger.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives:

  • Cytotoxicity : In vitro assays show that some oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, related compounds have reported IC50 values in the micromolar range .
  • Mechanism of Action : Flow cytometry analyses suggest that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (μM)Mechanism
This compoundMCF-715.0Apoptosis induction
Related oxadiazolesHeLa10.0Caspase activation
Various derivativesA54912.5Cell cycle arrest

Q & A

Basic: What are the established synthetic routes for 2-(4-Methoxyphenyl)-5-(octylsulfanyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a thiosemicarbazide intermediate or nucleophilic substitution at the oxadiazole core. For example:

  • Thiosemicarbazide route : Reacting 4-methoxybenzoic acid hydrazide with carbon disulfide and octyl bromide under basic conditions (e.g., KOH) forms the thiosemicarbazide, which undergoes cyclization with H₂SO₄ or POCl₃ to yield the oxadiazole .
  • Nucleophilic substitution : Substituting a halogen at the oxadiazole’s 5-position with octanethiol in the presence of a base (e.g., NaH) is effective, with yields optimized by controlling solvent polarity (e.g., DMF vs. THF) and reaction temperature (60–80°C) .

Key considerations : Excess octanethiol improves substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of the sulfanyl group. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to the compound’s lipophilic nature.

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃) and octylsulfanyl (δ ~2.9–3.1 ppm for SCH₂) substituents. Aromatic protons appear as distinct multiplets (δ 6.8–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ for C₁₉H₂₆N₂O₂S: expected m/z 354.1712) .
  • X-ray crystallography : Resolves the planar oxadiazole ring and dihedral angles between substituents, critical for understanding steric effects. Similar structures (e.g., 1,3,4-thiadiazoles) show π-stacking interactions influenced by methoxy groups .

Advanced: How does the octylsulfanyl group modulate biological activity compared to shorter alkyl chains or aryl substituents?

  • Lipophilicity and bioavailability : The octyl chain enhances membrane permeability, as seen in nematicides where longer alkyl chains improve uptake in hydrophobic cuticles .
  • Anticancer activity : Compared to ’s methoxyphenyl-fluorophenyl derivative (IC₅₀ ~10⁻⁵ M), the octylsulfanyl group may reduce cytotoxicity due to steric hindrance at target sites (e.g., enzyme active pockets). Structure-activity relationship (SAR) studies require comparative assays with varied chain lengths .
  • Enzyme inhibition : Sulfanyl groups act as hydrogen bond acceptors; the octyl chain’s flexibility may allow deeper penetration into hydrophobic enzyme domains (e.g., kinase ATP-binding sites) .

Advanced: What contradictory data exist regarding the compound’s fluorescence properties in material science applications?

  • Scintillator performance : Oxadiazoles with biphenyl groups (e.g., BPBD in ) exhibit strong fluorescence (λem ~380 nm), but the octylsulfanyl group may quench emission due to heavy atom effects or aggregation-induced quenching.
  • Electroluminescence : In OLEDs ( ), methoxyphenyl-oxadiazoles show green emission, but alkylsulfanyl substituents could redshift spectra (~20 nm) or reduce quantum efficiency by introducing non-radiative decay pathways.

Resolution : Compare fluorescence lifetimes and quantum yields in thin films vs. solution to distinguish intrinsic properties from solid-state effects .

Advanced: How can computational modeling guide the design of derivatives for selective enzyme inhibition?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like GSK3β ( ). The methoxyphenyl group may occupy hydrophobic pockets, while the octylsulfanyl chain stabilizes interactions with allosteric sites.
  • MD simulations : Assess conformational flexibility of the octyl chain in aqueous vs. lipid environments to optimize pharmacokinetics .

Validation : Cross-reference with experimental IC₅₀ values and kinetic assays (e.g., SPR for binding affinity) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • LC-MS/MS limitations : The compound’s low polarity complicates reverse-phase retention. Use C18 columns with high organic mobile phases (e.g., 90% acetonitrile) and ion-pairing agents (e.g., TFA) .
  • Matrix effects : Serum proteins bind lipophilic compounds, reducing recovery. Protein precipitation with cold acetonitrile (4:1 v/v) followed by SPE (C8 cartridges) improves detection limits (~1 ng/mL) .

Advanced: How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Degradation pathways : Hydrolysis of the oxadiazole ring occurs in polar protic solvents (e.g., H₂O, MeOH). Stability studies show <5% degradation in DMSO at −20°C over 6 months .
  • Light sensitivity : The methoxyphenyl group is prone to photooxidation. Store in amber vials under inert gas (Ar) to prevent sulfoxide formation .

Advanced: What role does the compound play in supramolecular chemistry, particularly in crystal engineering?

  • Intermolecular interactions : The methoxyphenyl group engages in C–H···π interactions, while the octyl chain facilitates van der Waals packing. Co-crystallization with aromatic guests (e.g., pyridine) can tune lattice parameters .
  • Thermal stability : DSC reveals a melting point ~120–130°C, with decomposition above 250°C. TGA shows weight loss corresponding to octyl chain cleavage .

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